3-Chloro-4-fluoro-DL-phenylalanine
Overview
Description
3-Chloro-4-fluoro-DL-phenylalanine: is a synthetic amino acid derivative with the molecular formula C9H9ClFNO2 and a molecular weight of 217.63 g/mol This compound is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, making it a unique variant of phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-DL-phenylalanine typically involves the introduction of chlorine and fluorine atoms onto the phenylalanine backbone. One common method is the halogenation of phenylalanine derivatives using appropriate halogenating agents under controlled conditions. For example, the reaction can be carried out using chlorine and fluorine sources in the presence of a catalyst to achieve selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including protection and deprotection of functional groups, to ensure high yield and purity. The reaction conditions are optimized to achieve efficient halogenation while minimizing side reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluoro-DL-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The amino acid moiety can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds or other complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides. Reaction conditions may involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC) or peptide coupling agents (e.g., HATU) are used under mild conditions to form peptide bonds.
Major Products Formed:
Substitution Reactions: Substituted phenylalanine derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxo or amine derivatives of phenylalanine.
Coupling Reactions: Peptide or complex organic structures.
Scientific Research Applications
Chemistry: 3-Chloro-4-fluoro-DL-phenylalanine is used as a building block in organic synthesis and peptide chemistry. Its unique halogenated structure allows for the study of halogen effects on chemical reactivity and stability .
Biology: In biological research, this compound is used to investigate the role of halogenated amino acids in protein structure and function. It serves as a model compound for studying enzyme-substrate interactions and protein folding .
Medicine: Its halogenated structure may enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-DL-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The presence of chlorine and fluorine atoms can affect the electronic properties and steric interactions within the protein, leading to changes in its activity and stability .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes that interact with phenylalanine or its derivatives.
Protein Folding: The halogenated amino acid can influence protein folding pathways, potentially leading to altered protein conformations and functions.
Comparison with Similar Compounds
4-Chloro-DL-phenylalanine: This compound has a chlorine atom on the phenyl ring but lacks the fluorine atom.
3-Chloro-2-fluoro-DL-phenylalanine: Similar to 3-Chloro-4-fluoro-DL-phenylalanine, but with the fluorine atom in a different position on the phenyl ring.
Uniqueness: this compound is unique due to the specific positioning of both chlorine and fluorine atoms on the phenyl ring. This unique structure imparts distinct electronic and steric properties, making it valuable for studying the effects of halogenation on amino acids and proteins .
Biological Activity
3-Chloro-4-fluoro-DL-phenylalanine (C8H7ClFNO2) is an amino acid analog notable for its potential biological activities, particularly in pharmacological applications. This compound features a phenyl group attached to a glycine backbone, with chlorine and fluorine substituents at the 3 and 4 positions, respectively. The presence of halogen atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological studies.
- Molecular Formula : C8H7ClFNO2
- Molecular Weight : 203.6 g/mol
- Structural Characteristics : The unique combination of chlorine and fluorine atoms significantly influences the compound's reactivity and biological interactions.
Biological Activities
This compound has been investigated for several biological activities:
- Amino Acid Analog : As an amino acid analog, it can interact with neurotransmitter systems and may serve as an inhibitor for specific enzymes. The halogen substituents enhance binding affinity and specificity towards biological targets, which is crucial for drug design .
- Inhibition Studies : Research indicates that derivatives of fluorinated phenylalanines exhibit growth-inhibitory activity in various biological systems. For instance, studies on substituted benzoyl derivatives of p-fluoro-DL-phenylalanine showed significant inhibitory effects in Lactobacillus casei systems, suggesting potential antitumor properties .
- Pharmacological Applications : The compound's ability to alter enzymatic activity and enhance protein stability has implications for therapeutic applications, particularly in developing peptide-based drugs and vaccines .
Comparative Analysis with Related Compounds
The structural similarities of this compound with other compounds highlight its unique properties:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Fluoro-DL-phenylglycine | Fluorine at position 2 | Less lipophilic compared to 3-Chloro-4-fluoro-DL |
3-Bromo-DL-phenylglycine | Bromine at position 3 | Higher reactivity due to larger bromine atom |
4-Fluoro-DL-phenylglycine | Fluorine at position 4 | Similar reactivity but different binding profiles |
DL-Phe (DL-phenylalanine) | No halogen substituents | Naturally occurring amino acid with different properties |
The introduction of halogens in the structure of phenylalanines can significantly alter their reactivity and biological interactions, making them valuable candidates for targeted research in medicinal chemistry.
Case Studies and Research Findings
- Growth Inhibition Studies : In a series of experiments involving various substituted derivatives of fluorinated phenylalanines, it was found that the position of substituents significantly affects their inhibitory activity. For example, ortho-substituted compounds exhibited greater growth inhibition than their meta or para counterparts .
- Enzymatic Stability : Incorporating fluorinated amino acids like this compound into proteins has been shown to enhance their stability and shelf life, which is particularly beneficial in therapeutic contexts .
- Antitumor Potential : The inhibitory effects observed in Lactobacillus casei suggest that these compounds could be further explored for their antitumor properties, providing a basis for future pharmacological research .
Properties
IUPAC Name |
2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSQVYFGAKUAFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395656 | |
Record name | 3-Chloro-4-fluoro-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7731-00-2 | |
Record name | 3-Chloro-4-fluoro-DL-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.